molecular formula C13H19N3O3 B1678548 Pyroxamide CAS No. 382180-17-8

Pyroxamide

Numéro de catalogue B1678548
Numéro CAS: 382180-17-8
Poids moléculaire: 265.31 g/mol
Clé InChI: PTJGLFIIZFVFJV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pyroxamide is a small molecule that has been used in trials studying the treatment of various conditions such as Leukemia, Lymphoma, Small Intestine Cancer, Precancerous Condition, and Myelodysplastic Syndromes . It belongs to the class of organic compounds known as pyridines and derivatives, which are compounds containing a pyridine ring, a six-member aromatic heterocycle consisting of one nitrogen atom and five carbon atoms .


Molecular Structure Analysis

The molecular formula of Pyroxamide is C13H19N3O3 . Its average mass is 265.308 Da and its monoisotopic mass is 265.142639 Da .


Physical And Chemical Properties Analysis

Pyroxamide has a density of 1.2±0.1 g/cm3 . Its molar refractivity is 71.6±0.3 cm3 . It has 6 H bond acceptors, 3 H bond donors, and 8 freely rotating bonds . Its polar surface area is 91 Å2 and its molar volume is 218.2±3.0 cm3 .

Applications De Recherche Scientifique

1. Cancer Treatment and Cellular Differentiation

Pyroxamide has shown promising results in the field of cancer treatment. It functions as an inhibitor of histone deacetylases (HDACs) and has demonstrated the ability to induce differentiation and/or apoptosis in various transformed cells, including murine erythroleukemia, prostate carcinoma, bladder carcinoma, and neuroblastoma cells. Studies have indicated that pyroxamide can significantly suppress the growth of prostate cancer xenografts in mice at doses with minimal toxicity, suggesting its potential as an anticancer agent (Butler et al., 2001).

2. Enhancing Cellular Uptake of DNA-Binding Compounds

Research on Py–Im polyamides, which are sequence-specific DNA-binding oligomers, has shown that modifications, such as the introduction of an aryl group, can significantly enhance their biological effects and cellular uptake. This finding is crucial for their application as molecular probes or therapeutic agents, as it enables better control over their intracellular concentration and effectiveness (Meier et al., 2012).

3. Gene Expression Modulation

Pyroxamide and related compounds have been extensively studied for their ability to modulate gene expression. For example, Py-Im polyamides have been used to target specific DNA sequences, thereby disrupting protein-DNA interactions and altering gene expression in living cells. This application is significant for developing new therapies for diseases like cancer, where controlling gene expression can be a powerful treatment approach (Szablowski, 2015).

Safety And Hazards

When handling Pyroxamide, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .

Relevant Papers

Several papers have been published on the topic of Pyroxamide. For instance, a study found that Pyroxamide can induce growth suppression and cell death in human Rhabdomyosarcoma in vitro . Another study found that HDAC1 in the Ovarian Granulosa Cells of Tan Sheep improves Cumulus Cell Expansion and Oocyte Maturation independently of the EGF-like Growth Factors .

Propriétés

IUPAC Name

N'-hydroxy-N-pyridin-3-yloctanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c17-12(15-11-6-5-9-14-10-11)7-3-1-2-4-8-13(18)16-19/h5-6,9-10,19H,1-4,7-8H2,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJGLFIIZFVFJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)CCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191595
Record name Pyroxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyroxamide

CAS RN

382180-17-8
Record name Pyroxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0382180178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyroxamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12847
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pyroxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 382180-17-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYROXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12N86DSS23
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyroxamide
Reactant of Route 2
Reactant of Route 2
Pyroxamide
Reactant of Route 3
Pyroxamide
Reactant of Route 4
Reactant of Route 4
Pyroxamide
Reactant of Route 5
Pyroxamide
Reactant of Route 6
Reactant of Route 6
Pyroxamide

Citations

For This Compound
566
Citations
LM Butler, Y Webb, DB Agus, B Higgins… - Clinical cancer …, 2001 - AACR
… of pyroxamide on the differentiation and proliferation of transformed cells in vitro and in vivo. Pyroxamide… activity of pyroxamide, we first determined whether pyroxamide induces terminal …
Number of citations: 171 aacrjournals.org
MC Kutko, RD Glick, LM Butler, DC Coffey… - Clinical cancer …, 2003 - AACR
… of two HDACIs, SAHA and pyroxamide, on human RMS in vitro. … of both SAHA and pyroxamide on embryonal and alveolar … of cell death by both SAHA and pyroxamide in RMS cells by …
Number of citations: 77 aacrjournals.org
N Fujita, A Bondoc, J Ishida, MS Taccone… - 2022 - researchsquare.com
… the HDAC1 inhibitor pyroxamide for subsequent experiments … -tumor effect induced by pyroxamide. We also measured the … In the current study, we focused on pyroxamide based on the …
Number of citations: 3 www.researchsquare.com
HG Einsiedel, L Kawan, C Eckert, O Witt, I Fichtner… - Leukemia, 2006 - nature.com
… CBHA and Pyroxamide did not have a growth inhibitory effect in our ALL NOD/SCID mouse … rule out that higher doses of CBHA and Pyroxamide could yet be effective. We observed …
Number of citations: 43 www.nature.com
ZHU Heng, K Weizong, G HUANG, BAI Yu - 临床肝胆病杂志, 2022 - lcgdbzz.org
… and action time of OA and pyroxamide; oil red O staining was … concentration and duration of pyroxamide. Compared with the … , and the HDAC1 inhibitor pyroxamide can exert a protective …
Number of citations: 1 www.lcgdbzz.org
G Kouraklis, S Theocharis - Current Medicinal Chemistry-Anti …, 2002 - ingentaconnect.com
… , CBHA and pyroxamide have … Pyroxamide had similar effects in this model [76] as did CBHA on the growth of human neuroblastoma xenografts in nude mice [89]. SAHA, pyroxamide …
Number of citations: 125 www.ingentaconnect.com
L Garcia‐Rodriguez, L Jones, KM Chen… - The …, 2016 - Wiley Online Library
… The CNA demonstrated that pyroxamide and tributyrin are predicted to be activating drugs, … In our hypothetical model, pyroxamide and tributyrin inhibit HDAC1, HDAC3, and HDAC4. …
Number of citations: 15 onlinelibrary.wiley.com
G Kouraklis, S Theocharis - Oncology reports, 2006 - spandidos-publications.com
… The histone deacetylase inhibitors (HDIs) including the hydroxamic acids, such as suberoylanilide hydroxamic acid and pyroxamide, the benzamides MS-275 and CI-994 and the …
Number of citations: 104 www.spandidos-publications.com
PA Marks, VM Richon, R Breslow… - Current opinion in …, 2001 - journals.lww.com
… Pyroxamide had similar effects on CWR22 tumor growth and … tumor growth, SAHA, pyroxamide, or CBHA caused little or no … SAHA and pyroxamide are lead compounds in the family of …
Number of citations: 721 journals.lww.com
Y Xu, S Fan, Y Liu, J Shi, X Xie, X Wang, C Wang, X Liu… - Biology, 2022 - mdpi.com
… Meanwhile, the specific inhibition of HDAC1 using pyroxamide did not induce significant … (COCs) were significantly inhibited by pyroxamide. Additionally, the numbers of histone …
Number of citations: 2 www.mdpi.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.